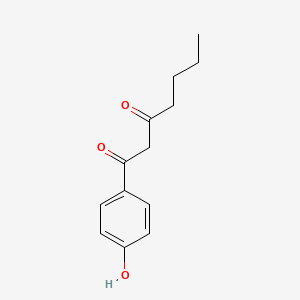
1-(4-Hydroxyphenyl)heptane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)heptane-1,3-dione is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a hydroxyphenyl group attached to a heptane backbone with two keto groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)heptane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with heptane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1-(4-Hydroxyphenyl)heptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)heptane-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)heptane-1,3-dione involves its interaction with specific molecular targets. For instance, its potential anti-COVID activity is attributed to its ability to bind to the receptor binding domain of the SARS-CoV-2 virus, thereby inhibiting viral entry into host cells. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
- 1-(4-Hydroxyphenyl)butane-1,3-dione
- 1-(4-Hydroxyphenyl)pentane-1,3-dione
- 1-(4-Hydroxyphenyl)hexane-1,3-dione
Uniqueness
1-(4-Hydroxyphenyl)heptane-1,3-dione is unique due to its specific heptane backbone, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.
生物活性
1-(4-Hydroxyphenyl)heptane-1,3-dione is an organic compound characterized by a hydroxyphenyl group attached to a heptane backbone with two keto groups at positions 1 and 3. Its molecular formula is C13H16O3, and it has garnered interest in various fields due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties, as well as its interactions with viral proteins.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress in biological systems. The compound's structure allows it to scavenge reactive oxygen species (ROS), which can mitigate cellular damage and inflammation.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation.
Potential Anti-COVID Activity
Recent studies have explored the potential of this compound as an anti-COVID agent. It has been reported to bind to the receptor binding domain of the SARS-CoV-2 virus, potentially blocking viral entry into host cells. This interaction highlights its significance in therapeutic research against COVID-19.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antioxidant Mechanism : The hydroxy group in the compound facilitates the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
- Viral Interaction : Its binding affinity for viral proteins suggests a competitive inhibition mechanism that prevents viral attachment and entry into human cells.
Case Studies and Experimental Evidence
Several studies have focused on the biological activity of this compound:
-
Antioxidant Activity Study :
- Method : DPPH radical scavenging assay.
- Findings : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant potential.
-
Anti-inflammatory Research :
- Method : ELISA assays measuring cytokine levels.
- Findings : Treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels in cultured macrophages.
-
Anti-COVID Potential :
- Method : Molecular docking studies.
- Findings : The compound showed high binding affinity for the spike protein of SARS-CoV-2, suggesting its potential as a therapeutic candidate.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-(4-Hydroxyphenyl)butane-1,3-dione | C11H12O3 | Moderate antioxidant activity |
| 1-(4-Hydroxyphenyl)pentane-1,3-dione | C12H14O3 | Antioxidant; less effective than heptane |
| 1-(4-Hydroxyphenyl)hexane-1,3-dione | C12H14O3 | Similar properties; shorter carbon chain |
特性
CAS番号 |
1137261-89-2 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)heptane-1,3-dione |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-12(15)9-13(16)10-5-7-11(14)8-6-10/h5-8,14H,2-4,9H2,1H3 |
InChIキー |
MHYVQMDOLKHZHY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)CC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















